モグロル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

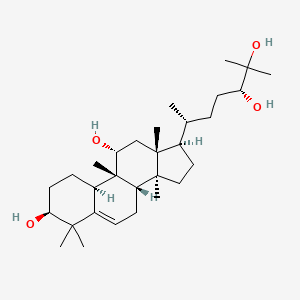

Mogrol is a tetracyclic triterpenoid that is cucurbitadienol in which the side-chain double bond (position 24-25) has undergone formal oxidation to introduce hydroxy groups at positions 24 and 25 (the 24R stereoisomer). It is a biometabolite of mogrosides found in Siraitia grosvenorii. It has a role as an antineoplastic agent. It is a tetracyclic triterpenoid and a hydroxy seco-steroid. It is functionally related to a cucurbitadienol.

Mogrol is a natural product found in Siraitia grosvenorii with data available.

科学的研究の応用

- 研究は、モグロルの癌治療における可能性に焦点を当てています。 モグロルは、さまざまな癌細胞株に対して抗増殖効果を示します .

神経保護

抗がん活性

抗炎症作用

抗肥満の可能性

抗糖尿病特性

臓器保護

作用機序

Target of Action

Mogrol, a triterpene found in the fruits of Siraitia grosvenorii, has been identified to interact with several important targets, including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in various cellular processes, including inflammation, cell growth, and apoptosis .

Mode of Action

Mogrol interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the ERK1/2 and STAT3 pathways, particularly suppressing p-ERK1/2 and p-STAT3 . This inhibition leads to the suppression of Bcl-2 expression, a protein that prevents apoptosis, thereby inducing cell apoptosis . Furthermore, mogrol enhances the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest .

Biochemical Pathways

Mogrol affects several biochemical pathways. It plays important roles in antihyperglycemic and antilipidemic activities through activating the AMP-activated protein kinase pathway . Additionally, mogrol can stimulate G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in a TGR5-dependent manner .

Pharmacokinetics

Mogrol is a biometabolite of mogrosides, and it is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Result of Action

The molecular and cellular effects of mogrol’s action are diverse. Mogrol suppresses leukemia cell growth, induces cell apoptosis, and results in cell cycle arrest . It also alleviates Aβ1–42-induced memory impairments, inhibits Aβ1–42-induced microglia overactivation, and prevents Aβ1–42-triggered apoptotic response in the hippocampus . Furthermore, mogrol suppresses Aβ1–42-activated NF-κB signaling, reducing the production of proinflammatory cytokines .

Action Environment

The action, efficacy, and stability of mogrol can be influenced by environmental factors. For instance, the formation of artificial mogrosides or mogrol compounds may be due to the combination effects of protonation, dehydration, oxidation, and the shift or rearrangement of double bonds . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Mogrol interacts with several important targets, including AMPK, TNF-α, and NF-κB . These interactions play a crucial role in its biochemical reactions. Mogrol is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Cellular Effects

Mogrol has been observed to have neuroprotective, anticancer, anti-inflammatory, antiobesity, antidiabetes properties, and exerting a protective effect on different organs such as the lungs, bone, brain, and colon . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Mogrol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse pharmacological properties .

Metabolic Pathways

Mogrol is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-AYEHCKLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)